N-(1-benzylpyrrolidin-3-yl)phthalimide
Description
N-(1-benzylpyrrolidin-3-yl)phthalimide is a phthalimide derivative characterized by a benzyl-substituted pyrrolidine ring attached to the nitrogen of the isoindole-1,3-dione core. Phthalimide derivatives are widely studied for their roles in organic synthesis, polymer chemistry, and pharmaceuticals due to their stability, reactivity, and ability to act as intermediates or bioactive agents .
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-8-4-5-9-17(16)19(23)21(18)15-10-11-20(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
InChI Key |
LBPDTAFHCUGAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Variations
Phthalimide derivatives differ primarily in their N-substituents, which dictate their chemical behavior and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Reactivity and Mechanism
- This compound: The benzylpyrrolidine group may enhance solubility in organic solvents and facilitate interactions with biological targets (e.g., via hydrogen bonding or π-π stacking).
- N-(sulfonyloxy)phthalimide : Acts as a suicide substrate for serine proteases. Enzyme-catalyzed ring opening generates an acyl-enzyme intermediate, followed by Lossen rearrangement to produce a reactive isocyanate that irreversibly inhibits the enzyme .
- N-(cyclohexylthio)phthalimide : Accelerates rubber vulcanization by releasing sulfur radicals, enabling crosslinking. Its cyclohexyl group enhances thermal stability .
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